![molecular formula C19H18N4O3S B2679488 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207003-64-2](/img/structure/B2679488.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound. It features a benzo[c][1,2,5]thiadiazole core linked to a tetrahydroquinoline moiety, which is further modified with a methoxyacetyl group. This structure endows it with unique chemical properties that have made it a subject of scientific interest.
作用机制
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole (btz) group have been used as photosensitisers , indicating that this compound may interact with light-sensitive targets.
Mode of Action
Btz-based compounds have been used in photochemistry , suggesting that this compound may interact with its targets through light-induced processes.
Biochemical Pathways
Btz-based compounds have been used in photocatalysis , indicating that this compound may influence light-dependent biochemical pathways.
Result of Action
Similar btz-based compounds have been used as fluorescent sensors , suggesting that this compound may have light-emitting properties when it interacts with its targets.
Action Environment
The use of similar btz-based compounds in photochemistry suggests that light conditions may play a significant role in this compound’s action.
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis of the Benzo[c][1,2,5]thiadiazole core: : Typically starts with the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Formation of the Tetrahydroquinoline Unit: : This is generally accomplished via a Pictet-Spengler reaction involving an appropriate aldehyde and an amine.
Introduction of Methoxyacetyl Group: : This can be done via a Friedel-Crafts acylation reaction using methoxyacetyl chloride.
Coupling of the Two Moieties: : The final step involves coupling the tetrahydroquinoline unit with the benzo[c][1,2,5]thiadiazole core, which can be achieved through an amide bond formation using standard peptide coupling reagents.
Industrial Production Methods:
Scalability of the synthetic process involves optimizing reaction conditions such as temperature, pressure, and solvents. Reagents like coupling agents (e.g., EDC, DCC) are often employed to ensure high yields and purity.
化学反应分析
Types of Reactions:
Oxidation: : The compound may undergo oxidation at the tetrahydroquinoline ring, forming quinoline derivatives.
Reduction: : Reduction can target the nitro groups or sulfonyl groups, producing corresponding amines or thiols.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, Chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4).
Substitution: : Sodium hydroxide, Hydrochloric acid, Nucleophiles like amines or thiols.
Major Products Formed:
The products largely depend on the type of reaction and conditions used. Oxidation typically yields quinoline derivatives, while reduction and substitution yield various modified forms of the original compound.
科学研究应用
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide holds potential in various fields:
Chemistry: : Used as a building block for synthesizing other complex organic molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its ability to interact with biological targets, potentially serving as a lead compound for drug development.
Industry: : Applications in developing new materials with specific electronic or optical properties.
相似化合物的比较
Benzo[c][1,2,5]thiadiazole derivatives: : Used in similar research applications, but may lack the specific methoxyacetyl and tetrahydroquinoline features.
Tetrahydroquinoline derivatives: : Commonly studied for their biological activities, but may not have the benzo[c][1,2,5]thiadiazole core.
That was a bit of a mouthful! Anything in there that sparked your interest or that you'd like to dive deeper into?
属性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-11-18(24)23-8-2-3-12-4-6-14(10-17(12)23)20-19(25)13-5-7-15-16(9-13)22-27-21-15/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRAWPUDRQMAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2679405.png)
![{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2679409.png)
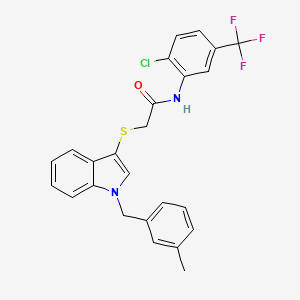
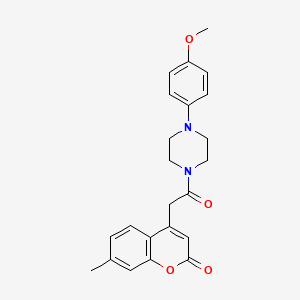
![ethyl 5-(3,5-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)
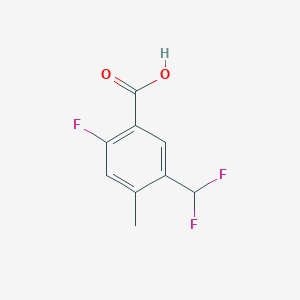

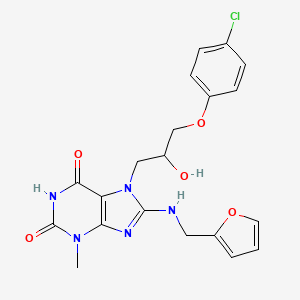
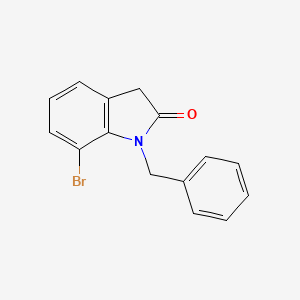
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2679421.png)
![2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2679424.png)
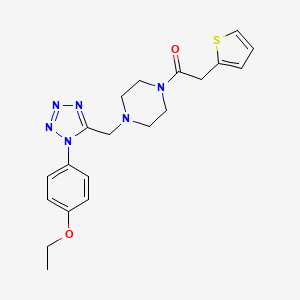
![N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide](/img/structure/B2679427.png)
![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)
